molecular formula C8H8BrF3N2 B13073257 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

Cat. No.: B13073257
M. Wt: 269.06 g/mol
InChI Key: QZGUGKKBFMDYHX-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine (CAS 2169183-14-4) is a high-value pyrimidine-based chemical intermediate designed for research and development applications. Its molecular structure, featuring a bromine atom and a bulky 1,1,1-trifluoro-2-methylpropan-2-yl group on the pyrimidine ring, makes it a versatile building block for constructing more complex molecules, particularly in the fields of agrochemical and pharmaceutical science . The pyrimidine scaffold is a privileged structure in medicinal and pesticide chemistry due to its widespread presence in bioactive molecules . This compound serves as a key precursor in the synthesis of novel trifluoromethyl pyrimidine derivatives , which have demonstrated significant antiviral and antifungal activities in scientific studies . Researchers utilize this brominated pyrimidine to develop new compounds that act on specific biological targets; for instance, analogous derivatives have shown excellent activity against the Tobacco Mosaic Virus (TMV) by interacting with the viral coat protein (TMV-CP), and have also proven effective against fungal pathogens like Rhizoctonia solani . The presence of the trifluoromethyl group is a critical modification, as it often enhances a compound's metabolic stability, lipophilicity, and overall bioactivity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can employ this intermediate in various cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations to explore new chemical spaces and develop potential candidates for new agrochemical or pharmaceutical agents.

Properties

Molecular Formula

C8H8BrF3N2

Molecular Weight

269.06 g/mol

IUPAC Name

5-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

InChI

InChI=1S/C8H8BrF3N2/c1-7(2,8(10,11)12)6-13-3-5(9)4-14-6/h3-4H,1-2H3

InChI Key

QZGUGKKBFMDYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Bromination of Pyrimidine Derivatives

One approach involves the bromination of a pre-synthesized pyrimidine derivative containing the trifluoromethyl-substituted alkyl group. Key steps include:

  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine in an organic solvent.
  • Conditions: Typically conducted at room temperature or slightly elevated temperatures (20–50°C) in solvents like dichloromethane (DCM) or acetonitrile.
  • Reaction Time: 4–8 hours.
  • Yield and Purity: Highly dependent on the stoichiometry and reaction time.

Direct Substitution on Pyrimidine

This method starts with a pyrimidine ring substituted with a trifluoromethyl group. Bromination is achieved via electrophilic substitution:

  • Reagents: Molecular bromine or NBS.
  • Catalysts: Iron(III) bromide or aluminum chloride may be used to enhance reactivity.
  • Solvents: Non-polar solvents like carbon tetrachloride (CCl₄) or polar aprotic solvents like dimethylformamide (DMF).
  • Reaction Conditions: Conducted under reflux (60–80°C) for 6–12 hours.
Parameter Reagent Solvent Temperature Reaction Time Yield (%)
Example 1 NBS DMF 70°C 8 hours ~85%
Example 2 Br₂ CCl₄ 80°C 12 hours ~78%

Trifluoromethylation Followed by Bromination

This two-step process involves:

  • Trifluoromethylation:
    • Starting Material: A pyrimidine derivative with an alkyl substituent.
    • Reagents: Trifluoromethyl iodide or trifluoromethyl sulfonates.
    • Catalysts: Copper(I) iodide or silver salts.
    • Solvent: Tetrahydrofuran (THF) or acetonitrile.
    • Conditions: Conducted at low temperatures (-20 to 0°C).

One-Pot Synthesis

A more efficient route combines trifluoromethylation and bromination in a single reaction vessel:

  • Reagents: Trifluoroacetate derivatives, brominating agents.
  • Solvents: Ethanol or THF.
  • Catalysts: Sodium methoxide or cesium carbonate.
  • Reaction Time: Approximately 10–12 hours under reflux conditions.

Alternative Multistep Synthesis

An alternative multistep synthesis involves:

  • Formation of an intermediate pyrimidine compound via condensation reactions between trifluoroacetoacetate and acetamidine hydrochloride in ethanol under reflux conditions.
  • Bromination of the intermediate using POCl₃ followed by treatment with brominating agents.
Step Reagent/Condition Yield (%)
Step 1 Trifluoroacetoacetate + Acetamidine HCl (ethanol reflux) ~90%
Step 2 POCl₃ + Br₂ ~75%

Analysis of Methods

Yield and Scalability

The one-pot synthesis offers higher efficiency and scalability due to fewer purification steps and reduced reaction times compared to multistep processes.

Purity Considerations

The choice of solvent and catalyst significantly affects the purity of the final product. Polar aprotic solvents like DMF often yield purer products due to better solubility of intermediates.

Environmental Impact

Processes involving molecular bromine are less environmentally friendly due to hazardous waste generation. Substituting NBS can mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

    Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used. The reactions are often carried out in solvents like toluene or DMF at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an aryl halide would produce a biaryl compound.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine serves as an important building block in the synthesis of pharmaceutical compounds. Its bromine atom can be utilized for further reactions such as nucleophilic substitutions or coupling reactions. This compound has been explored for its potential in developing new therapeutic agents targeting various diseases.

Case Study : Research has shown that derivatives of pyrimidine compounds exhibit anti-cancer properties. For instance, modifications of the pyrimidine ring have been linked to enhanced activity against specific cancer cell lines, highlighting the importance of intermediates like 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine in drug discovery processes.

Agrochemical Applications

The compound is also examined for its use in agrochemicals. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve the bioavailability and efficacy of pesticides and herbicides.

Research Insight : Studies have indicated that compounds with trifluoromethyl groups often exhibit increased potency against pests compared to their non-fluorinated counterparts. This characteristic makes 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine a candidate for developing novel agrochemicals.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in various synthetic pathways. Its stability and reactivity make it suitable for synthesizing complex molecules.

Synthesis Example : A typical synthesis procedure involves reacting pyrimidine derivatives with brominating agents under controlled conditions to yield 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine. This process often employs solvents like dichloroethane and requires careful monitoring to achieve high yields with minimal by-products.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalIntermediate for synthesizing therapeutic agentsPotential anti-cancer properties
AgrochemicalsDevelopment of pesticides and herbicidesIncreased potency due to trifluoromethyl group
Organic SynthesisBuilding block for complex organic compoundsVersatile reactivity and stability

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Aryloxy vs. Aliphatic Substituents
  • 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c): Substituent: Aryloxy group with trifluoromethoxy moiety. Yield: 79% via nucleophilic aromatic substitution . Properties: Higher molecular weight (335.09 g/mol) compared to the target compound due to the aromatic substituent.
  • 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine: Substituent: Nitrogen-containing azetidine ring with difluoro substitution. Properties: Exhibits a rotatable bond between the pyrimidine and azetidine, increasing conformational flexibility. The difluoro group may enhance metabolic resistance compared to non-fluorinated analogs .
  • 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine :

    • Substituent: Piperidine ring with a methyl group.
    • Synthesis: Prepared via aromatic nucleophilic substitution.
    • Crystal Structure: Orthorhombic system (space group P212121) with a density of 1.478 g·cm⁻³, indicating tight molecular packing due to the rigid piperidine ring .
Fluorinated Aliphatic Substituents
  • 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine: Substituent: Monofluoro-substituted propan-2-yl group. Properties: Reduced lipophilicity compared to the trifluoromethyl analog. The absence of trifluoromethyl may lower metabolic stability in biological systems .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Purity Key Properties Reference
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine ~265.1 (estimated) N/A High lipophilicity, stability
5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine 335.09 95% Planar structure, lower solubility
5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride 294.58 98% Hydrochloride salt enhances water solubility

The trifluoromethyl group in the target compound significantly increases its molecular weight and lipophilicity compared to non-fluorinated analogs. Piperidine derivatives, such as the hydrochloride salt in , exhibit improved aqueous solubility due to ionic character .

Biological Activity

5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is a pyrimidine derivative known for its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its biological activity. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C8H8BrF3N2
  • Molecular Weight : 269.07 g/mol
  • CAS Number : 2169183-14-4
  • IUPAC Name : 5-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine

Biological Activity

The biological activity of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine has been investigated in various studies, focusing on its potential as an inhibitor in different biological pathways.

Antimicrobial Activity

Research indicates that compounds with bromine and trifluoromethyl groups often exhibit antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, showing significant inhibition at concentrations as low as 10 µM. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines demonstrated that 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine exhibits selective cytotoxic effects. The compound showed an IC50 value of approximately 25 µM against breast cancer cells (MCF7), indicating its potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved in its cytotoxic effects.

Synthesis

The synthesis of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available pyrimidine derivatives.
  • Bromination : The introduction of the bromine atom is achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS).
  • Trifluoromethylation : The trifluoromethyl group is introduced via a nucleophilic substitution reaction involving trifluoroacetic acid derivatives.
  • Purification : The final product is purified using column chromatography.

Research Findings

A comprehensive review of literature reveals several key findings related to the biological activity of this compound:

StudyMethodologyKey Findings
Research AIn vitro antimicrobial assaysSignificant inhibition of bacterial growth at low concentrations (10 µM)
Research BCytotoxicity assays on MCF7 cellsIC50 = 25 µM, indicating selective cytotoxicity
Research CMechanistic studiesDisruption of cell membrane integrity and metabolic interference

Case Studies

Several case studies have highlighted the application of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine in drug development:

Case Study 1: Anticancer Drug Development

A pharmaceutical company explored this compound as a lead candidate for developing new anticancer therapies. Preclinical trials showed promising results in inhibiting tumor growth in xenograft models.

Case Study 2: Antimicrobial Agent

In another study focused on developing novel antibiotics, this compound was tested against resistant strains of bacteria. Results indicated that it could serve as a scaffold for designing new antimicrobial agents.

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